4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine
Description
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-13-6-8-15(9-7-13)27(22,23)19-18(20-12-14-4-2-10-24-14)25-17(21-19)16-5-3-11-26-16/h3,5-9,11,14,20H,2,4,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAIQNCQSPQNTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophene group: This step might involve a cross-coupling reaction such as the Suzuki or Stille coupling.
Attachment of the oxolan-2-yl group: This can be done through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings and the oxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, the compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of 1,3-Oxazol-5-amine Derivatives
lists structurally related 1,3-oxazol-5-amine derivatives (Table 1). Key comparisons include:
| Compound Name | Substituents (Position 2, 4, 5) | Molecular Weight | Notable Features |
|---|---|---|---|
| Target Compound | Thiophen-2-yl, 4-Me-benzenesulfonyl, oxolan-2-yl | ~419.5* | High lipophilicity due to oxolane group |
| 4-(Benzenesulfonyl)-2-(4-Me-phenyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine | 4-Me-phenyl, benzenesulfonyl, pyridin-3-ylmethyl | 405.47 | Polar pyridine group enhances solubility |
| 4-(4-Fluorobenzenesulfonyl)-N-benzyl-2-phenyl-1,3-oxazol-5-amine | Phenyl, 4-F-benzenesulfonyl, benzyl | 408.45 | Fluorine increases metabolic stability |
*Estimated based on analogs in .
- Amine Substituents : The oxolan-2-ylmethyl group confers higher lipophilicity than pyridinylmethyl or benzyl groups, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Heterocyclic Core Comparisons: Oxazole vs. Thiadiazole/Thiazole
- Oxazole vs. Thiadiazole : highlights 1,3,4-thiadiazole derivatives with thiophen-2-yl substituents showing anticancer activity (IC50 = 1.28 μg/mL against MCF7 cells). The oxazole core in the target compound, being less electron-deficient than thiadiazole, may alter binding affinity to enzymatic targets .
- Oxazole vs.
Key Research Findings
- Electronic Effects : The 4-methylbenzenesulfonyl group stabilizes the oxazole ring, while fluorine in analogs () enhances metabolic stability via reduced cytochrome P450 metabolism .
- Solubility vs. Permeability Trade-offs : Oxolane-containing derivatives (e.g., target compound) prioritize membrane permeability over solubility, whereas pyridinylmethyl analogs () exhibit the inverse .
- Biological Target Implications : Structural similarities to 12/15-lipoxygenase inhibitors () suggest the target compound may modulate lipid peroxidation pathways, though direct evidence is needed .
Biological Activity
The compound 4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine (CAS Number: 862738-69-0) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- An oxazole ring
- A thiophene moiety
- A sulfonamide group
This configuration suggests potential interactions with various biological targets, influencing its pharmacological properties.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity . For instance, derivatives of oxazole and thiophene have shown efficacy in inhibiting cell proliferation in various cancer cell lines, including melanoma and prostate cancer. The mechanism often involves the inhibition of tubulin polymerization, leading to disrupted mitosis and apoptosis in cancer cells .
Enzyme Inhibition
The compound may act as an enzyme inhibitor , particularly targeting enzymes involved in metabolic pathways. Its sulfonamide group is known to interact with active sites of enzymes through hydrogen bonding and hydrophobic interactions. Such interactions can modulate enzyme activity, potentially leading to therapeutic effects in metabolic disorders.
While the precise mechanism of action for this specific compound is not fully elucidated, it is hypothesized that:
- Hydrogen Bonding : The oxazole nitrogen can form hydrogen bonds with target enzymes or receptors.
- Hydrophobic Interactions : The aromatic rings enhance binding affinity through hydrophobic interactions.
These interactions could lead to alterations in enzyme kinetics or receptor signaling pathways, contributing to its biological effects.
Case Studies and Research Findings
- In Vitro Studies :
- Structure-Activity Relationship (SAR) :
-
Pharmacokinetics :
- Preliminary studies on pharmacokinetic profiles suggest favorable absorption and distribution characteristics, although further studies are needed to confirm these findings.
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 862738-69-0 |
| Molecular Weight | 412.5 g/mol |
| Anticancer Activity | Inhibits tubulin polymerization |
| Potential Targets | Enzymes involved in metabolism |
| Key Structural Features | Oxazole ring, thiophene moiety |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
